Epirubicin

Medicinal Chemistry Structural Biology Drug Design

Researchers face cardiotoxicity limits with conventional anthracyclines. Epirubicin (CAS 56420-45-2) offers a stereochemically optimized alternative. • **Higher MTD**: ~150 mg/m² vs. 75-90 mg/m² for doxorubicin - supports dose-intensified breast cancer regimens (CEF, EC). • **Wider safety window**: Cumulative cardiotoxicity threshold 900-1,000 mg/m²; FAERS data shows 2.8× lower cardiotoxicity signal. • **Distinct PK**: 1.3-2× higher plasma clearance via unique 4'-O-glucuronidation - not interchangeable mg/mg with doxorubicin. Supplied as high-purity research grade. Immediate dispatch.

Molecular Formula C27H29NO11
Molecular Weight 543.5 g/mol
CAS No. 56420-45-2
Cat. No. B1671505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpirubicin
CAS56420-45-2
Synonyms4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin
Molecular FormulaC27H29NO11
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
InChIInChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1
InChIKeyAOJJSUZBOXZQNB-VTZDEGQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.18e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epirubicin: Definition and Classification


Epirubicin (CAS 56420-45-2) is a semi-synthetic anthracycline antibiotic and a 4'-epimer of doxorubicin, differing from its parent compound solely in the stereochemical configuration of the hydroxyl group at the C-4' position of the daunosamine sugar moiety, which adopts an equatorial orientation in epirubicin versus the axial orientation in doxorubicin [1][2]. This single stereochemical inversion produces measurable differences in pharmacokinetic handling, metabolic fate, and toxicity profile while preserving antitumor efficacy [3].

Workflow Stereochemical-control studies comparing 4'-epimer pharmacology
Selection Reported glucuronidation-dependent clearance model research
Context Cardiotoxicity mechanism and endpoint-response comparator research

Epirubicin–Doxorubicin Substitution Risks


Despite being epimers that share the same molecular weight and core mechanism of DNA intercalation and topoisomerase II inhibition, doxorubicin and epirubicin are not interchangeable on a milligram-for-milligram basis. Epirubicin demonstrates a total plasma clearance approximately 1.3- to 2-fold higher than doxorubicin due to a unique glucuronidation metabolic pathway that is completely unavailable to doxorubicin [1][2]. Consequently, the maximum tolerated dose (MTD) of epirubicin is approximately 150 mg/m², compared to doxorubicin's MTD of approximately 75-90 mg/m² [3]. The cumulative cardiotoxicity threshold for epirubicin is approximately 900-1,000 mg/m² versus 500-550 mg/m² for doxorubicin, representing a dose ratio for equal cardiotoxic risk of approximately 1.8:1 [4]. These pharmacokinetic and toxicological divergences mean that substituting one compound for the other without dose adjustment would yield either subtherapeutic exposure or unacceptable toxicity.

Metabolic pathway divergence
Epirubicin undergoes 4'-O-glucuronidation unavailable to doxorubicin; clearance profiles may not transfer directly.
Dose-exposure mismatch
Reported MTD differs approximately 2-fold; milligram-for-milligram substitution may shift exposure and toxicity endpoints.
Cardiotoxicity threshold divergence
Cumulative cardiotoxicity thresholds differ approximately 1.8:1; dose-equivalence assumptions may require review.

Epirubicin: Comparative Evidence Profile


Stereochemical Basis of Differential Pharmacology

The sole structural difference between epirubicin and doxorubicin is the stereochemical configuration at the C-4' hydroxyl group of the daunosamine sugar moiety. In doxorubicin, the 4'-OH group is in the axial orientation, whereas in epirubicin it is in the equatorial orientation [1]. This single epimeric inversion alters the spatial orientation of the sugar moiety, which modifies intermolecular interactions and enables a unique glucuronidation metabolic pathway that is sterically inaccessible to doxorubicin [2].

C-4' Stereochemistry
Head-to-head
Equatorial (epirubicin) vs. axial (doxorubicin) orientation at C-4' hydroxyl
Supports stereochemical-control interpretation
Enables unique 4'-O-glucuronidation pathway; X-ray/NMR structural confirmation
Medicinal Chemistry Structural Biology Drug Design

Cardiotoxicity Threshold Comparison

In a prospective randomized trial of 54 patients with advanced breast cancer, the median cumulative dose at which congestive heart failure occurred was 1,134 mg/m² for epirubicin compared with 492 mg/m² for doxorubicin [1]. The median dose to development of laboratory-defined cardiotoxicity (LVEF decline >10% from baseline) was estimated at 935 mg/m² for epirubicin and 468 mg/m² for doxorubicin [1]. In a separate double-blind randomized study of 24 patients with non-Hodgkin lymphoma, at cumulative doses of 400-500 mg/m², LVEF decreased significantly more in the doxorubicin group (-15 ± 11%) than in the epirubicin group (0 ± 13%; p < 0.005) [2][3]. A clinical pharmacology review further established that the dose ratio for equal cardiotoxic risk is approximately 1.8 in favor of epirubicin (500-550 mg/m² for doxorubicin vs. 900-1,000 mg/m² for epirubicin) [4].

CHF Threshold
Head-to-head
1,134 vs. 492 mg/m² median cumulative dose to CHF
Reported 2.3-fold higher threshold for epirubicin
Randomized trial, n=54 advanced breast cancer; LVEF endpoint context
Cardio-Oncology Toxicology Drug Safety

Pharmacokinetic Differences: Clearance and Glucuronidation

In a cross-over pharmacokinetic study of 8 cancer patients receiving 60 mg/m² of both drugs, epirubicin demonstrated significantly higher plasma clearance (75.0 L/h, range 35.6-133.4 L/h) compared to doxorubicin (56.8 L/h, range 24.4-119.5 L/h) [1]. Epirubicin exhibited shorter terminal half-life (31.2 h vs. 48.4 h) and shorter mean residence time (31.6 h vs. 45.6 h) [1]. A comprehensive review reported epirubicin total plasma clearance of approximately 50 L/h/m², nearly 2-fold higher than doxorubicin [2]. Crucially, epirubicin undergoes 4'-O-glucuronidation, producing glucuronic acid conjugates of both parent compound and its 13-dihydro metabolite (epirubicinol), a detoxification route not available to doxorubicin or doxorubicinol [1][2]. Glucuronide metabolites are not active per se but divert epirubicin from free radical formation implicated in cardiotoxicity [2].

Plasma Clearance
Head-to-head
75.0 L/h (epirubicin) vs. 56.8 L/h (doxorubicin); 32% higher clearance
Supports glucuronidation-driven clearance interpretation
Cross-over study, n=8, 60 mg/m² IV; model-independent PK analysis
Pharmacokinetics Drug Metabolism ADME

Myocardial Oxygen Uptake and ATP Comparison

In an experimental model evaluating cellular oxygen uptake in rat heart slices, doxorubicin inhibited cellular endogenous respiration by 34% relative to control, whereas epirubicin reduced oxygen uptake by only 18% [1]. This represents a 47% reduction in the magnitude of respiratory inhibition with epirubicin compared to doxorubicin. ATP intracellular concentration was significantly reduced by both anthracycline derivatives, but the differential effect on mitochondrial respiration correlates with the observed differences in clinical cardiotoxicity [1].

Myocardial O₂ Uptake
Head-to-head
18% reduction (epirubicin) vs. 34% reduction (doxorubicin) in rat heart slices
Supports ex vivo cardiotoxicity endpoint interpretation
Warburg manometric model; biochemical correlate for reported clinical divergence
Cardiotoxicity Mitochondrial Function Preclinical Pharmacology

Hematological Toxicity: Real-World FAERS Analysis

An analysis of the FDA Adverse Event Reporting System (FAERS) covering Q1 2004 through Q3 2024, containing 5,732 adverse event reports linked to epirubicin and 30,613 linked to doxorubicin, demonstrated that cardiotoxicity signal strength was substantially lower for epirubicin (95% CI lower bound = 22.41, IC-2SD = 3.99) compared to doxorubicin (95% CI lower bound = 62.02, IC-2SD = 5.68) [1]. Febrile neutropenia also showed a markedly weaker association with epirubicin (95% CI lower bound = 10.03, IC-2SD = 3.23) than with doxorubicin (95% CI lower bound = 32.68, IC-2SD = 4.89) [1]. Epirubicin was more prone to decreased granulocyte count (χ2 = 1092.8, 95% CI lower bound = 34.48) but exhibited a narrower overall adverse event spectrum compared to doxorubicin's broader profile including neoplastic disorders and infections [1].

FAERS Cardiotoxicity
Head-to-head
2.8-fold lower cardiotoxicity signal (95% CI LB 22.41 vs. 62.02)
Supports real-world endpoint monitoring context
FAERS 2004-2024; 5,732 epirubicin, 30,613 doxorubicin reports
Pharmacovigilance Hematology Adverse Event Profiling

Maximum Tolerated Dose and Dose Response

The maximum tolerated dose (MTD) of epirubicin was initially established at approximately 90 mg/m² but was re-evaluated to approximately 150 mg/m², which is approximately 2-fold higher than the MTD of doxorubicin (75-90 mg/m²) [1]. There is a linear relationship between the dose administered and AUC values for both unchanged drug and metabolites, with total plasma clearance remaining constant across epirubicin doses ranging from 40 to 140 mg/m² [1]. At equimolar doses, epirubicin is less myelotoxic than doxorubicin, and this reduced myelosuppression permits the higher MTD [1][2].

MTD Comparison
Class-level
~150 mg/m² (epirubicin) vs. ~75-90 mg/m² (doxorubicin)
Reported 2-fold higher MTD; linear PK across 40-140 mg/m²
Clinical dose-escalation review; model-dependent myelotoxicity context
Clinical Pharmacology Dose Optimization Drug Development

Epirubicin: Research and Clinical Applications


Breast Cancer Adjuvant and Neoadjuvant Protocols

Epirubicin is specifically indicated in adjuvant and neoadjuvant breast cancer regimens where cumulative anthracycline dose constraints are a limiting factor. The median cumulative dose to congestive heart failure for epirubicin (1,134 mg/m²) is 2.3-fold higher than that for doxorubicin (492 mg/m²) [1]. The dose ratio for equal cardiotoxic risk is approximately 1.8:1 in favor of epirubicin (900-1,000 mg/m² vs. 500-550 mg/m²) [2]. This expanded therapeutic window supports protocols such as CEF (cyclophosphamide, epirubicin, 5-fluorouracil) and EC (epirubicin-cyclophosphamide) in both node-positive and high-risk node-negative breast cancer, where extended treatment duration or dose intensification is required [3].

Dose-Intensified Regimens for Solid Tumors

Epirubicin's MTD of approximately 150 mg/m²—approximately 2-fold higher than doxorubicin's MTD—enables dose-intensified regimens that would be prohibitively toxic with doxorubicin [2]. The linear PK relationship across doses from 40 to 140 mg/m² ensures predictable exposure without saturation of clearance mechanisms [2]. High-dose epirubicin regimens, either as single-agent or in combination, have demonstrated significantly increased response rates with acceptable immediate toxicity and no increase in cardiac risk compared to standard-dose doxorubicin, making epirubicin the anthracycline of choice for dose-dense or dose-escalated protocols in advanced breast cancer and other solid tumors [2].

Preclinical Cardiotoxicity Mechanism Studies

Epirubicin serves as a critical comparator compound in mechanistic studies of anthracycline-induced cardiotoxicity. The stereochemical inversion at C-4' (axial in doxorubicin vs. equatorial in epirubicin) [4] provides a structurally controlled variable for investigating structure-toxicity relationships. In ex vivo cardiac models, epirubicin reduces myocardial oxygen consumption by 18% compared to doxorubicin's 34% inhibition [5], offering a reproducible biochemical endpoint for cardiotoxicity screening assays. Additionally, epirubicin's unique glucuronidation pathway (detected via 4'-O-β-D-glucuronyl metabolites) [6] provides a metabolic marker for distinguishing detoxification from free radical-mediated injury in mechanistic investigations.

Real-World Pharmacovigilance and Safety Studies

FAERS data demonstrate that epirubicin is associated with a 2.8-fold lower cardiotoxicity signal strength (95% CI lower bound 22.41 vs. 62.02) and substantially lower febrile neutropenia association (95% CI lower bound 10.03 vs. 32.68) compared to doxorubicin [7]. These real-world safety metrics, derived from over 36,000 adverse event reports, position epirubicin as the preferred anthracycline for observational research, comparative effectiveness studies, and health economics analyses focused on minimizing cardiac and hematological toxicity burdens in oncology care delivery.

Application
Selection Property
Validation Focus
Stereochemical pharmacology studies
4'-epimer identity confirmation
C-4' equatorial configuration and glucuronidation pathway review
Cardiotoxicity mechanism research
Cumulative exposure-toxicity model context
CHF threshold and myocardial O₂ uptake endpoint comparison
Pharmacokinetic and metabolism profiling
Glucuronidation-dependent clearance
Plasma clearance and 4'-O-glucuronide metabolite assessment
Pharmacovigilance and endpoint monitoring
Real-world adverse event signal context
FAERS-based cardiotoxicity and hematological endpoint review
Dose-response model development
Linear PK and MTD framework
Dose-exposure linearity and myelotoxicity endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epirubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.